molecular formula C30H29N3O2S2 B6513865 2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 670270-32-3

2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6513865
CAS No.: 670270-32-3
M. Wt: 527.7 g/mol
InChI Key: QRTUALWYDHPFHB-UHFFFAOYSA-N
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Description

2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a potent and selective small molecule inhibitor primarily investigated for its role in cancer research. Its mechanism of action centers on the targeted inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a range of solid tumors and plays a critical role in tumor cell proliferation, survival, migration, and invasion. Source: National Library of Medicine By effectively blocking FAK signaling pathways, this compound provides researchers with a valuable chemical tool to dissect the complexities of cancer metastasis and to explore potential therapeutic strategies aimed at disrupting tumor microenvironment interactions. Source: Supplier Product Listing The molecular structure incorporates a thieno[2,3-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its kinase inhibitory properties, further supporting its research utility in enzymology and preclinical drug discovery. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Source: Supplier Research Compounds

Properties

IUPAC Name

2-[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O2S2/c1-17-12-13-24(14-18(17)2)32-19(3)15-25(21(32)5)26(34)16-36-30-31-28-27(20(4)22(6)37-28)29(35)33(30)23-10-8-7-9-11-23/h7-15H,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTUALWYDHPFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801102906
Record name 2-[[2-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl]thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801102906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670270-32-3
Record name 2-[[2-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl]thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670270-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl]thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801102906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significant antimycobacterial activity. This suggests that the compound may interact with key proteins or enzymes in the bacteria, inhibiting their function and thereby preventing the bacteria from growing or reproducing.

Result of Action

The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM. This suggests that the compound is effective at inhibiting the growth of Mycobacteria at relatively low concentrations. The compound was also found to be non-cytotoxic against four cell lines, indicating that it may have a good safety profile.

Biological Activity

The compound 2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities that warrant detailed investigation.

The molecular formula of the compound is C35H31N3O2S2C_{35}H_{31}N_3O_2S_2, with a molecular weight of approximately 589.8 g/mol. The IUPAC name reflects its intricate structure, which includes thieno[2,3-d]pyrimidin and pyrrole moieties.

PropertyValue
Molecular FormulaC35H31N3O2S2C_{35}H_{31}N_3O_2S_2
Molecular Weight589.8 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the pyrrole ring may enhance these effects by modulating cellular signaling pathways related to growth and survival .

The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Molecular docking studies suggest that this compound may interact with targets such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are critical for nucleotide synthesis and fatty acid metabolism respectively . This interaction could lead to reduced cell viability in malignant cells while sparing normal cells.

Case Studies

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can suppress growth effectively. For instance, assays conducted on HT29 colorectal cancer cells demonstrated a dose-dependent decrease in cell viability with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Animal Models : Preliminary in vivo studies using murine models have indicated that administration of this compound resulted in reduced tumor size and improved survival rates compared to untreated controls .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as the dimethylphenyl and pyrrole moieties appears to enhance its potency. Variations in these groups can lead to significant changes in activity; for example:

  • Dimethyl substitutions on the phenyl ring have been correlated with increased lipophilicity and better membrane permeability.
  • The sulfanyl group may play a role in bioavailability and metabolic stability.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound under review has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that derivatives similar to this compound induced apoptosis in cancer cells through the activation of the p53 pathway.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of thieno[2,3-d]pyrimidine compounds against a range of pathogens. In vitro tests have shown that the compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and improve cognitive functions. This opens avenues for research into its potential use in treating conditions like Alzheimer's disease.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression, which could lead to the development of targeted therapies.

Case Study 1: Anticancer Research

A recent publication evaluated the anticancer effects of thieno[2,3-d]pyrimidine derivatives, including our compound, on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.

Case Study 2: Antimicrobial Activity

In a comparative study of various thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, our compound demonstrated superior antimicrobial activity compared to standard antibiotics like penicillin.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive motifs:

  • Thioether linkage (sulfanyl group) : Susceptible to oxidation, yielding sulfoxides or sulfones under mild oxidizing agents like hydrogen peroxide .

  • Ketone (2-oxoethyl group) : May undergo nucleophilic addition reactions (e.g., with Grignard reagents) or reduction to secondary alcohols using NaBH₄ or LiAlH₄ .

  • Pyrrole ring : Likely participates in electrophilic substitution (e.g., halogenation, nitration) at reactive positions, though steric hindrance from methyl groups may limit reactivity .

  • Thieno[2,3-d]pyrimidin-4-one core : Potential for ring-opening under acidic/basic conditions or substitution at electron-deficient positions (e.g., C2 or C5 of the pyrimidine ring) .

Oxidation of Thioether

Reaction Conditions Product
Oxidation to sulfoxideH₂O₂, RT, 12hSulfoxide derivative with increased polarity
Oxidation to sulfonemCPBA, CH₂Cl₂, 0°C → RTSulfone derivative, potentially enhancing metabolic stability

Reduction of Ketone

Reaction Conditions Product
Reduction to alcoholNaBH₄, MeOH, 0°C → RTSecondary alcohol, modifying solubility and hydrogen-bonding capacity

Electrophilic Substitution on Pyrrole

Reaction Conditions Product
BrominationBr₂, FeBr₃, CHCl₃Brominated pyrrole derivative at the 4-position (if sterically accessible)

Stability Under Stress Conditions

Limited data exist for this compound, but analogs suggest:

  • Photodegradation : Thienopyrimidine derivatives are prone to UV-induced cleavage of the thiophene ring .

  • Hydrolysis : The pyrimidinone ring may hydrolyze under strongly acidic (HCl, 60°C) or basic (NaOH, reflux) conditions, yielding thiophene-2,3-dicarboxylic acid derivatives .

Synthetic Routes and Byproducts

While synthesis details are unavailable, plausible intermediates include:

  • Thieno[2,3-d]pyrimidin-4-one scaffold : Likely synthesized via cyclization of thiourea derivatives with α-keto esters .

  • Pyrrole-thioether side chain : Introduced via nucleophilic displacement of a bromoethyl ketone with a thiol-containing pyrrole precursor .

Potential byproducts:

  • Desulfurized analogs : From unintended cleavage of the thioether bond during synthesis.

  • Oxidized derivatives : Due to air exposure during purification .

Biological Relevance and Reactivity

  • CYP450 metabolism : Predicted to undergo hydroxylation at the 3,4-dimethylphenyl group or N-demethylation of the pyrrole ring .

  • Glucuronidation : The secondary alcohol (if formed via ketone reduction) may conjugate with glucuronic acid in vivo .

Key Limitations in Available Data

  • No experimental kinetic or thermodynamic parameters for reactions were identified in the provided sources.

  • Stability data (e.g., Arrhenius plots for degradation) are absent but critical for pharmaceutical applications .

Comparison with Similar Compounds

3-Allyl-2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (CAS 379256-80-1)

  • Molecular Formula : C₃₀H₃₃N₃O₂S₂
  • Molecular Weight : 531.73 g/mol
  • Key Differences: Incorporates a benzothieno[2,3-d]pyrimidinone core (benzene-fused thiophene) instead of a simpler thieno[2,3-d]pyrimidinone. Features a tetrahydrobenzothiophene ring system (5,6,7,8-tetrahydro substitution). Substituted with an allyl group at position 3 and a methyl group at position 5.
  • The allyl group may confer reactivity in click chemistry or covalent binding applications .

3-Allyl-2-((2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS 496022-39-0)

  • Molecular Formula : C₂₃H₂₇N₃O₃S₂
  • Molecular Weight : 457.61 g/mol
  • Key Differences: Contains a cyclopenta[4,5]thieno[2,3-d]pyrimidinone core (cyclopentane-fused thiophene). Substituted with a 2-methoxyethyl group on the pyrrole ring. Lacks the 3-phenyl and 5,6-dimethyl groups present in the target compound.
  • The methoxyethyl group enhances polarity, improving solubility compared to purely alkyl-substituted analogues .

Comparative Analysis of Substituent Effects

Table 1: Substituent-Driven Property Differences

Compound Core Structure Key Substituents Molecular Weight (g/mol) Inferred Solubility
Target Compound Thieno[2,3-d]pyrimidinone 3-Phenyl, 5,6-dimethyl, 3,4-dimethylphenyl-pyrrole 572.74 Low (hydrophobic)
CAS 379256-80-1 Benzothieno[2,3-d]pyrimidinone Allyl, tetrahydrobenzothiophene, 3,4-dimethylphenyl-pyrrole 531.73 Very low
CAS 496022-39-0 Cyclopenta[4,5]thieno[2,3-d]pyrimidinone Methoxyethyl, cyclopentane, allyl 457.61 Moderate

Key Observations:

Hydrophobicity : The target compound’s multiple methyl and phenyl groups contribute to high hydrophobicity, limiting aqueous solubility.

Electronic Effects: Methoxyethyl (CAS 496022-39-0) and allyl groups (CAS 379256-80-1) introduce electron-donating and π-conjugated systems, respectively, altering electronic density on the pyrimidinone ring.

Synthetic Complexity: The target compound’s multi-substituted pyrrole and thienopyrimidinone core likely require multi-step synthesis, including Claisen-Schmidt condensations or Michael additions (as seen in structurally related compounds ).

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core

The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclization of thiourea derivatives with thiophene precursors. A representative procedure involves refluxing 5,6-dimethyl-3-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-4-one with potassium thiocyanate in ethanol . The reaction proceeds via nucleophilic attack of the thiocyanate anion on the thiocarbonyl group, followed by cyclodehydration to form the pyrimidinone ring.

Key Reaction Conditions

  • Solvent: Absolute ethanol

  • Temperature: Reflux (78–80°C)

  • Catalyst: None required

  • Yield: 70–85% after crystallization

Preparation of the Pyrrole Moiety

The 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl fragment is synthesized using a Paal-Knorr pyrrole synthesis. Condensation of 3,4-dimethylphenylamine with 2,5-hexanedione in acetic acid generates the trisubstituted pyrrole .

Optimized Protocol

  • Reactants:

    • 3,4-Dimethylphenylamine (1.0 equiv)

    • 2,5-Hexanedione (1.2 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 120°C, 6 hours

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

  • Yield: 65–72%

The 2-oxoethyl side chain at the pyrrole 3-position is introduced via Friedel-Crafts acylation using chloroacetyl chloride and AlCl₃ .

Sulfanyl Linkage Formation

Coupling the thieno[2,3-d]pyrimidin-4-one core with the pyrrole moiety requires a sulfanyl bridge. This is achieved through a nucleophilic substitution reaction between a bromoethyl intermediate on the pyrimidinone and a thiolate generated from the pyrrole .

Representative Procedure

  • Generation of Thiolate:

    • The pyrrole derivative is treated with NaH in THF to deprotonate the -SH group.

  • Coupling Reaction:

    • Add 2-bromo-1-(thieno[2,3-d]pyrimidin-4-one-2-yl)ethanone to the thiolate solution.

    • Stir at 25°C for 12 hours .

  • Workup:

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Yield: 45–55%

Final Assembly and Purification

The coupled product is purified using a combination of column chromatography and recrystallization. High-performance liquid chromatography (HPLC) confirms purity >98% .

Purification Data

Step Method Solvent System Purity
Initial purificationSilica gel chromatographyEthyl acetate/hexane (3:7)90%
RecrystallizationEthanol/water (4:1)98%

Analytical Characterization

The compound is characterized by NMR, HRMS, and X-ray crystallography. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (s, 1H, pyrimidinone H), 7.29–7.83 (m, aromatic H), 2.23–3.16 (m, methyl and methylene H) .

  • HRMS (ESI): m/z 528.7 [M+H]⁺ (calculated: 527.7) .

Challenges and Optimization

Low yields during coupling (45–55%) are attributed to steric hindrance from the 3,4-dimethylphenyl group. Replacing NaH with K₂CO₃ in DMF improves yields to 60% by mitigating side reactions .

Q & A

Q. How can crystallography data resolve disorder in molecular structures?

  • Methodological Answer : Refine disordered regions (e.g., rotating methyl groups) using SHELXL with restraints (ISOR, SIMU). Apply multi-component models and analyze residual density maps. For severe disorder, consider low-temperature data collection (100 K) to reduce thermal motion .

Comparative and Mechanistic Studies

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., methyl) increase nucleophilicity at the pyrrole core, facilitating Suzuki-Miyaura couplings. Use Hammett constants (σ) to predict reactivity. For example, 3,4-dimethylphenyl groups may enhance stability via steric hindrance .

Q. What mechanistic insights can be gained from kinetic studies of degradation?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS. Fit data to first-order kinetics to determine half-life. Hydrolysis of the thioether linkage or oxidation of the pyrrole ring are likely pathways, requiring pH-controlled formulations .

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